N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Description

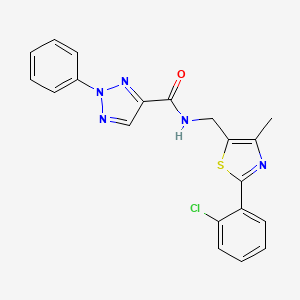

This compound is a heterocyclic carboxamide featuring a thiazole core substituted at the 2-position with a 2-chlorophenyl group and at the 4-position with a methyl group. The thiazole is linked via a methylene bridge to a 2-phenyl-1,2,3-triazole-4-carboxamide moiety.

Properties

IUPAC Name |

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN5OS/c1-13-18(28-20(24-13)15-9-5-6-10-16(15)21)12-22-19(27)17-11-23-26(25-17)14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCIHOGPGBQAJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=NN(N=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

Attachment of the Chlorophenyl Group: The 2-chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorinated precursor reacts with the thiazole intermediate.

Formation of the Triazole Ring:

Coupling to Form the Final Compound: The final step involves coupling the thiazole and triazole intermediates through a carboxamide linkage, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents like nitro, halogen, or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides, while nitration of the aromatic rings can introduce nitro groups at specific positions.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives, including N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide, as anticancer agents. The compound has been evaluated against various cancer cell lines, demonstrating promising cytotoxic effects. For instance, derivatives containing thiazole moieties have shown selective activity against human lung adenocarcinoma cells and other cancer types with IC50 values indicating significant potency .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity. Triazole derivatives are recognized for their efficacy against a range of pathogens, including bacteria and fungi. Studies have reported that compounds with similar structures possess antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, making them candidates for further development as antimicrobial agents .

Antifungal Activity

In addition to antibacterial effects, triazoles are well-documented for their antifungal properties. The compound's structure suggests potential effectiveness against fungal infections, particularly those caused by Candida species. This has been corroborated by research indicating that related triazole compounds exhibit significant antifungal activity .

Fungicides

This compound has potential applications in agriculture as a fungicide. The structural characteristics of triazoles allow them to inhibit fungal growth effectively. Research has shown that similar compounds can be utilized to protect crops from fungal diseases, thereby enhancing agricultural productivity .

Development of Advanced Materials

The unique properties of triazole compounds make them suitable for applications in material science. Their ability to form coordination complexes can be harnessed in the development of advanced materials with specific electronic or optical properties. This includes the synthesis of polymers and nanomaterials that leverage the chemical stability and functional versatility of triazoles .

Case Study 1: Anticancer Efficacy

A study involving the synthesis of various thiazole-containing triazoles demonstrated that certain derivatives exhibited significant cytotoxicity against multiple cancer cell lines. The structure–activity relationship (SAR) indicated that modifications to the thiazole ring could enhance anticancer activity .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of synthesized triazoles showed that compounds similar to this compound displayed potent activity against both Gram-positive and Gram-negative bacteria. This highlights the compound's potential as a broad-spectrum antimicrobial agent .

Mechanism of Action

The mechanism of action of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

The 2-position substitution on the thiazole ring significantly influences molecular interactions. For example:

Table 1: Thiazole Substituent Comparisons

Carboxamide Linker and Heterocycle Variations

The carboxamide group’s connectivity and heterocyclic systems modulate solubility and target affinity:

- The phenyl group at the triazole’s 2-position adds steric bulk, which may hinder or enhance binding depending on the target pocket .

- analog : Replaces the triazole with an isoxazole-carboxamide linked to an ethoxyphenyl group. Isoxazoles exhibit distinct electronic profiles, reducing metabolic stability compared to triazoles .

- compound : Features a thiazole-carboxamide with a chloro-substituted phenyl and a tetramethylpiperidinyl group. The bulky piperidine enhances solubility but may reduce membrane permeability .

Biological Activity

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring which is known for its biological significance, particularly in medicinal chemistry. Its structure includes:

- A thiazole moiety, which contributes to its antimicrobial properties.

- A chlorophenyl group that enhances its interaction with biological targets.

- A carboxamide group that may influence its solubility and bioavailability.

Target Interactions

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Inhibition of Ergosterol Demethylation : It has been suggested that the compound inhibits the demethylation of ergosterol, a critical component of fungal cell membranes, leading to cell death.

- Binding Affinity : The thiazole derivatives exhibit high affinity for multiple receptors, which can disrupt various biochemical pathways essential for microbial survival.

- Anticancer Activity : Studies indicate that compounds with similar structures can inhibit thymidylate synthase, a key enzyme in DNA synthesis, thereby exhibiting antiproliferative effects against cancer cell lines .

Antimicrobial Properties

Research has shown that derivatives of triazoles and thiazoles possess significant antimicrobial activity against a range of pathogens:

- Efficacy Against Bacteria : The compound demonstrated inhibition against Escherichia coli and Staphylococcus aureus, indicating potential as an antibacterial agent .

- Fungal Activity : The mechanism involving ergosterol demethylation suggests efficacy against fungal infections, making it a candidate for antifungal therapies.

Anticancer Potential

The compound's structure aligns with other triazole derivatives that have shown promising anticancer activity:

- In vitro studies reveal significant cytotoxicity against various cancer cell lines, with some derivatives exhibiting IC50 values lower than standard chemotherapeutics like doxorubicin .

- The presence of the thiazole ring is crucial for cytotoxic activity, as indicated by structure-activity relationship (SAR) studies .

Research Findings and Case Studies

Q & A

Q. What synthetic routes are recommended for preparing N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

- Step 1 : Synthesize the thiazole core by condensing 2-chlorophenyl-substituted thiourea with α-bromo ketones in ethanol under reflux (72–80°C), as described for analogous thiazole derivatives .

- Step 2 : Introduce the triazole-carboxamide moiety using copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride. React the thiazole intermediate with the triazole carbonyl chloride in dry dichloromethane (DCM) with triethylamine as a base .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and thiazole/triazole carbons (δ 150–165 ppm). Compare with simulated spectra from density functional theory (DFT) calculations .

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1680 cm⁻¹) and NH bending (~3300 cm⁻¹) .

- Elemental Analysis : Validate empirical formula (e.g., C, H, N, S content within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How to resolve contradictions in synthetic yields reported for similar thiazole-triazole hybrids?

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve cyclization but may reduce crystallinity.

- Catalyst loading : Optimize Cu(I) catalyst (e.g., 5–10 mol% CuI) to balance reaction rate vs. side reactions.

- Statistical Approach : Use Design of Experiments (DoE) to identify critical variables (temperature, stoichiometry) and validate via ANOVA .

Q. What strategies are effective for assessing this compound’s biological activity against cancer targets?

- Methodological Answer :

- In vitro cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination. Include positive controls (e.g., doxorubicin) and validate via triplicate experiments .

- Molecular Docking : Use AutoDock Vina to model interactions with EGFR or tubulin (PDB IDs: 1M17, 1SA0). Prioritize binding poses with ∆G < −8 kcal/mol and hydrogen bonds to key residues (e.g., Lys745 in EGFR) .

Q. How to address low solubility in aqueous bioassay buffers?

- Methodological Answer :

- Co-solvents : Use 0.1–1% DMSO in PBS, ensuring solvent controls to rule out artifacts.

- Nanoparticle formulation : Prepare PEGylated liposomes via thin-film hydration (size: 100–150 nm, PDI < 0.2) and confirm stability via dynamic light scattering (DLS) .

Q. What crystallographic methods are suitable for determining its 3D structure?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.